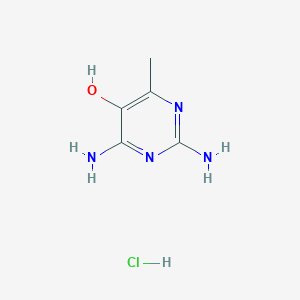

2,4-Diamino-6-methyl-5-pyrimidinol hydrochloride

Description

Properties

Molecular Formula |

C5H9ClN4O |

|---|---|

Molecular Weight |

176.60 g/mol |

IUPAC Name |

2,4-diamino-6-methylpyrimidin-5-ol;hydrochloride |

InChI |

InChI=1S/C5H8N4O.ClH/c1-2-3(10)4(6)9-5(7)8-2;/h10H,1H3,(H4,6,7,8,9);1H |

InChI Key |

WICDURBEMOASKW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=NC(=N1)N)N)O.Cl |

Origin of Product |

United States |

Foundational & Exploratory

Chemical structure and properties of 2,4-Diamino-6-methyl-5-pyrimidinol hydrochloride

[1][2][3]

Executive Summary & Chemical Identity

2,4-Diamino-6-methyl-5-pyrimidinol hydrochloride is a highly functionalized pyrimidine intermediate. Structurally, it is characterized by an electron-rich pyrimidine ring substituted with two amino groups, a methyl group, and a hydroxyl group at the critical 5-position. This specific substitution pattern makes it a potent nucleophile and a redox-active scaffold, often serving as a structural analog to 2,4-Diamino-6-hydroxypyrimidine (DAHP) , a known inhibitor of GTP cyclohydrolase I.

Chemical Identifiers

| Property | Specification |

| Chemical Name | 2,4-Diamino-6-methyl-5-pyrimidinol hydrochloride |

| CAS Number | 651359-62-5 (HCl salt) |

| Molecular Formula | C₅H₈N₄O[1][2][3][4][5][6] · HCl |

| Molecular Weight | 176.60 g/mol (Salt) / 140.14 g/mol (Free Base) |

| IUPAC Name | 2,4-diamino-6-methylpyrimidin-5-ol hydrochloride |

| Appearance | Off-white to pale yellow crystalline powder |

| Solubility | Soluble in water, DMSO; slightly soluble in ethanol. |

Chemical Structure & Physicochemical Properties[6][8][9][10]

Structural Analysis

The compound features a pyrimidine core with a "push-pull" electronic system. The amino groups at positions 2 and 4 are strong electron donors, significantly increasing the electron density at the 5-position. The presence of the hydroxyl group at C5, adjacent to the electron-donating C4-amino and C6-methyl groups, creates a system susceptible to autoxidation .

-

Tautomerism: While the 5-hydroxyl group suggests a phenolic character, the compound can exist in equilibrium with keto-imine tautomers, particularly in solution. However, the aromatic stability of the pyrimidine ring strongly favors the enol (pyrimidinol) form in the solid state.

-

Acidity/Basicity: It is amphoteric. The pyrimidine nitrogens (N1, N3) are basic, while the 5-OH group is weakly acidic (pKa ~9-10). The hydrochloride salt protonates the most basic ring nitrogen (typically N1), stabilizing the molecule.

Redox Sensitivity

Unlike its 5-unsubstituted counterpart, the 5-pyrimidinol moiety is redox-active. In the presence of oxygen and transition metals, it can undergo oxidation to form a quinone-imine intermediate. This property necessitates strict storage conditions (inert atmosphere) to prevent degradation into colored radical species.

Synthesis & Manufacturing Protocols

The synthesis of 5-hydroxypyrimidines from 5-unsubstituted precursors is classically achieved via the Elbs Persulfate Oxidation . This method is preferred for its specificity in introducing a hydroxyl group at the electron-rich 5-position.

Synthetic Route: Elbs Persulfate Oxidation

This protocol describes the conversion of 2,4-diamino-6-methylpyrimidine to the 5-pyrimidinol derivative.

Reagents:

-

Oxidant: Potassium Persulfate (K₂S₂O₈)

-

Solvent/Base: Sodium Hydroxide (NaOH) aqueous solution

-

Acid: Hydrochloric Acid (HCl)

Step-by-Step Methodology:

-

Dissolution: Dissolve 2,4-diamino-6-methylpyrimidine in 10% NaOH solution. The solution is cooled to 15–20°C.

-

Oxidation: Slowly add a saturated solution of Potassium Persulfate (K₂S₂O₈) dropwise over 2 hours. Maintain temperature <20°C to prevent over-oxidation.

-

Digestion: Allow the reaction to stir overnight at room temperature.

-

Hydrolysis: Acidify the mixture with concentrated HCl to pH < 1. Heat the solution to 90°C for 30 minutes.

-

Action: This hydrolyzes the sulfate ester group (-OSO₃H) to the free hydroxyl group (-OH).

-

-

Isolation: Cool the solution to 4°C. The product, 2,4-Diamino-6-methyl-5-pyrimidinol hydrochloride, precipitates as a salt.

-

Purification: Recrystallize from water/ethanol to remove inorganic salts (Na₂SO₄).

Visualization of Synthesis Logic

Caption: Elbs Persulfate Oxidation pathway for the regioselective synthesis of the 5-pyrimidinol derivative.

Biological Applications & Pharmacology[9]

Pterin Metabolism Inhibition

This compound acts as a structural analog to GTP (Guanosine Triphosphate) and DAHP , key players in the de novo biosynthesis of tetrahydrobiopterin (BH4).

-

Mechanism: The 2,4-diamino-5-hydroxy motif mimics the pyrimidine ring of GTP. It can competitively inhibit GTP Cyclohydrolase I (GTPCH) , the rate-limiting enzyme in pterin synthesis.[10]

-

Research Utility: Used as a probe to study BH4-dependent pathways, including nitric oxide synthase (NOS) coupling and neurotransmitter synthesis (dopamine/serotonin).

Pharmaceutical Impurity Profiling

In the development of antifolate drugs (e.g., Pemetrexed, Methotrexate analogs), 5-hydroxy impurities can form via oxidative degradation.

-

Role: 2,4-Diamino-6-methyl-5-pyrimidinol HCl serves as a Certified Reference Standard (CRS) to quantify these oxidative degradants in stability studies, ensuring regulatory compliance (ICH Q3A/B).

Handling, Stability, and Safety

Stability Profile

-

Oxidation: Highly sensitive to air oxidation in solution, turning pink/brown due to quinone formation.

-

Hygroscopicity: The hydrochloride salt is moderately hygroscopic.

-

Storage: Must be stored at -20°C under an inert atmosphere (Argon or Nitrogen).

Safety Protocols (SDS Highlights)

-

Signal Word: WARNING

-

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

PPE: Nitrile gloves, safety goggles, and fume hood are mandatory. Avoid dust generation.

References

- Behrman, E. J. (1988). The Persulfate Oxidation of Phenols and Arylamines (The Elbs and Boyland-Sims Oxidations). Organic Reactions. (General reference for synthetic methodology).

-

Xie, W., et al. (2018). 2,4-Diamino-6-methylpyrimidines for the potential treatment of Chagas' disease. PMC - NIH. Retrieved from [Link]

Sources

- 1. Page loading... [guidechem.com]

- 2. m.guidechem.com [m.guidechem.com]

- 3. prepchem.com [prepchem.com]

- 4. Synthesis and antitumor activity of 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 2,5-Diamino-4,6-dihydroxypyrimidine | C4H6N4O2 | CID 2733981 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. evitachem.com [evitachem.com]

- 7. CN111646994A - Preparation method and application of 2, 4-diamino-6-hydroxy-5-formamido pyrimidine - Google Patents [patents.google.com]

- 8. EP0295218A1 - A process for the preparation of 2,4-diamino-6-(1-piperidinyl)-pyrimidine N-oxide - Google Patents [patents.google.com]

- 9. 2,4-Diamino-6-methylpyrimidines for the potential treatment of Chagas’ disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 2,4-Diamino-6-hydroxypyrimidine | 56-06-4 [chemicalbook.com]

Technical Guide: Biological Activity of 2,4-Diamino-6-methyl-5-pyrimidinol HCl in Folate Metabolism

[1]

Executive Summary

2,4-Diamino-6-methyl-5-pyrimidinol HCl is a highly functionalized pyrimidine scaffold serving as a critical pharmacophore in the development of non-classical antifolates and biopterin synthesis inhibitors .[1] Unlike classical antifolates (e.g., Methotrexate) that rely on a glutamate tail for cellular retention, derivatives of this compound leverage the 5-hydroxyl and 6-methyl groups to form lipophilic bicyclic systems (e.g., oxazolo[4,5-d]pyrimidines) capable of passive diffusion and blood-brain barrier penetration.[1]

This guide explores its dual role:

-

As a Metabolic Probe: Acting as a structural mimic of the pterin ring, competitively inhibiting Dihydrofolate Reductase (DHFR) and potentially GTP Cyclohydrolase I (GTPCH).

-

As a Synthetic Intermediate: Functioning as a nucleophilic precursor for fusing heterocyclic rings to target opportunistic pathogens (Pneumocystis jirovecii, Toxoplasma gondii).[1]

Chemical Identity & Properties

Understanding the physicochemical properties of this compound is prerequisite for successful experimental design, particularly in enzyme assays where redox stability is a factor.[1]

| Property | Specification |

| Chemical Name | 2,4-Diamino-6-methyl-5-pyrimidinol hydrochloride |

| CAS Number | 651359-62-5 (HCl salt); 42399-22-4 (Free base) |

| Molecular Formula | C₅H₈N₄O[1][2] · HCl |

| Molecular Weight | 176.60 g/mol |

| Solubility | Soluble in water, DMSO; slightly soluble in ethanol.[1] |

| pKa (Calculated) | ~7.2 (5-OH), ~3.5 (N1-pyrimidine) |

| Stability | Redox Sensitive. The 5-hydroxyl group is susceptible to oxidation to quinone-imine species in basic solutions. Store at -20°C under inert gas. |

Mechanism of Action: Folate & Biopterin Interference

The biological activity of 2,4-Diamino-6-methyl-5-pyrimidinol stems from its structural homology to the pterin ring found in both Folate (Vitamin B9) and Tetrahydrobiopterin (BH4).

Dihydrofolate Reductase (DHFR) Inhibition

The 2,4-diamino motif is the canonical pharmacophore for DHFR inhibition.

-

Mechanism: The N1 and 2-amino groups of the pyrimidine ring form a salt bridge with a conserved carboxylic acid residue (Asp27 in E. coli, Glu30 in mammalian DHFR) in the enzyme's active site.

-

Role of 5-OH/6-Me: Unlike Trimethoprim (which has a bulky trimethoxybenzyl group), the 5-hydroxyl and 6-methyl groups in this compound are small. This allows the molecule to act as a fragment lead , binding to the pterin pocket but leaving the p-aminobenzoate pocket accessible.[1]

-

Significance: It serves as a competitive inhibitor (

in the micromolar range) but becomes nanomolar when derivatized at the 5-position.

GTP Cyclohydrolase I (GTPCH) Interference

This compound is a methylated analog of 2,4-Diamino-6-hydroxypyrimidine (DAHP) , a standard inhibitor of GTPCH (the rate-limiting enzyme in de novo BH4 synthesis).

-

Pathway Cross-talk: By inhibiting BH4 synthesis, the compound can indirectly affect Nitric Oxide Synthase (NOS) and aromatic amino acid hydroxylases, which requires careful control in cellular assays to distinguish antifolate effects from biopterin depletion.[1]

Pathway Visualization

The following diagram illustrates the intervention points of 2,4-Diamino-6-methyl-5-pyrimidinol within the Folate and Biopterin pathways.

Caption: Dual interference potential of 2,4-Diamino-6-methyl-5-pyrimidinol in Biopterin (left) and Folate (right) biosynthesis pathways.

Experimental Applications & Protocols

Synthesis of Bicyclic Antifolates (Oxazolopyrimidines)

A primary application of this compound is as a precursor for oxazolo[4,5-d]pyrimidines , which are isosteres of purines and potent antitumor agents.

Protocol: Condensation with Aromatic Carboxylates

-

Reagents: 2,4-Diamino-6-methyl-5-pyrimidinol HCl (1.0 eq), Aromatic Acid Chloride (e.g., benzoyl chloride, 1.1 eq), Pyridine (solvent/base).[1]

-

Procedure:

-

Dissolve the pyrimidinol salt in anhydrous pyridine under

atmosphere. -

Add the acid chloride dropwise at 0°C to prevent immediate oxidation.

-

Reflux the mixture at 115°C for 4–6 hours. The 5-hydroxyl group attacks the carbonyl, followed by cyclization with the 4-amino group.[1]

-

Monitor: Use TLC (MeOH:DCM 1:9). The product (oxazolopyrimidine) will be less polar than the starting material.

-

-

Purification: Evaporate pyridine. Recrystallize from ethanol/water.[1]

-

Validation:

-NMR should show the disappearance of the 5-OH signal and the formation of the oxazole ring system.

In Vitro DHFR Inhibition Assay

This assay determines the

Materials:

-

Recombinant DHFR (Human, E. coli, or P. carinii).[1]

-

Substrate: Dihydrofolic acid (DHF).

-

Cofactor: NADPH.[1]

-

Buffer: 50 mM Tris-HCl, pH 7.4, 1 mM DTT (DTT is critical to prevent oxidation of the 5-OH group).[1]

Workflow:

-

Preparation: Prepare a 10 mM stock of 2,4-Diamino-6-methyl-5-pyrimidinol HCl in DMSO.

-

Blanking: Set spectrophotometer to 340 nm (absorbance of NADPH).

-

Reaction Mix: In a quartz cuvette, add Buffer, NADPH (100 µM), and Inhibitor (0–100 µM). Incubate for 2 min.

-

Initiation: Add DHF (50 µM) to start the reaction.

-

Measurement: Monitor the decrease in absorbance at 340 nm for 3 minutes.

-

Analysis: Plot

vs. [I] (Dixon plot) to determine

Data Interpretation Table:

| Parameter | Expected Outcome | Mechanistic Insight |

|---|---|---|

| IC50 (Human DHFR) | > 10 µM (Weak) | The 5-OH/6-Me fragment lacks the hydrophobic side chain needed for high-affinity binding. |

| IC50 (Bacterial DHFR) | 1 - 10 µM | Higher affinity often observed in bacterial isoforms due to active site variances. |

| Mode of Inhibition | Competitive | Lineweaver-Burk plot lines intersect at the Y-axis (same Vmax, increased Km). |

Safety & Handling (E-E-A-T)

-

Toxicity: As a folate antagonist precursor, treat as a potential teratogen and cytotoxin.[1]

-

PPE: Wear nitrile gloves, safety goggles, and use a fume hood, especially when handling the HCl salt which may be hygroscopic and irritating.[1]

-

Disposal: Dispose of as hazardous chemical waste (nitrogenous heterocycle).

References

-

Synthesis of Oxazolopyrimidines

-

GTP Cyclohydrolase Inhibition (Analogous Activity)

- Title: Inhibition of tetrahydrobiopterin synthesis reduces in vivo nitric oxide production in experimental endotoxic shock.

- Source: PubMed (Biochem Biophys Res Commun).

-

URL:[Link]

-

Antifolate Mechanism

-

Compound Data

A Senior Application Scientist's Guide to 2,4-Diamino-6-methyl-5-pyrimidinol Hydrochloride: A Pivotal Intermediate in Modern Synthesis

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Versatile Synthetic Building Block

In the landscape of medicinal chemistry and complex organic synthesis, the pyrimidine scaffold is a cornerstone, forming the core of numerous biologically active molecules, from nucleic acids to a wide array of pharmaceuticals.[1][2][3][4] Within this vital class of heterocycles, 2,4-Diamino-6-methyl-5-pyrimidinol hydrochloride stands out as a highly functionalized and versatile intermediate. Its strategic arrangement of amino, hydroxyl, and methyl groups on the pyrimidine ring offers multiple reactive handles, enabling chemists to construct complex molecular architectures with a high degree of control.

This guide provides an in-depth technical exploration of 2,4-Diamino-6-methyl-5-pyrimidinol hydrochloride, moving beyond a simple recitation of facts to deliver field-proven insights into its synthesis, reactivity, and application. We will delve into the causality behind experimental choices and present actionable protocols, establishing a comprehensive resource for professionals engaged in cutting-edge drug discovery and development.

Physicochemical & Structural Characteristics

A thorough understanding of a synthesis intermediate begins with its fundamental properties. These characteristics dictate handling, reaction conditions, and purification strategies.

| Property | Value |

| Molecular Formula | C₅H₉ClN₄O |

| Molecular Weight | 176.61 g/mol |

| Appearance | Off-white to light yellow crystalline powder |

| Core Structure | Pyrimidine |

| Key Functional Groups | 2,4-Diamino, 5-Hydroxyl (Phenolic), 6-Methyl |

| Salt Form | Hydrochloride |

The hydrochloride salt form is particularly significant as it enhances the compound's stability and often improves its handling characteristics compared to the free base. The protonation of the basic nitrogen atoms on the pyrimidine ring can also influence its solubility in various solvent systems.

Synthesis of the Intermediate: A Foundational Protocol

The value of 2,4-Diamino-6-methyl-5-pyrimidinol hydrochloride is intrinsically linked to its accessibility. While multiple synthetic routes to substituted pyrimidines exist, a common and reliable approach involves the cyclocondensation of a β-keto nitrile with guanidine, followed by functional group manipulations. A representative synthesis is outlined below, which is analogous to established methods for creating similar diaminopyrimidine cores.[5][6][7]

Workflow: Synthesis of a Diaminopyrimidinol Core

Caption: Synthetic pathway for a diaminopyrimidinol core.

Detailed Experimental Protocol: Synthesis of 2,4-Diamino-6-hydroxypyrimidine (Analogous Core)

This protocol is adapted from a well-established procedure for a structurally similar compound and serves as a robust template.[6][7]

-

Preparation of Guanidine Free Base: A solution of sodium ethoxide is prepared by dissolving sodium metal (1 g. atom) in anhydrous ethanol (250 mL) under an inert atmosphere. To this, guanidine hydrochloride (1.02 moles) is added. The resulting sodium chloride precipitate is removed by filtration to yield a clear ethanolic solution of guanidine.

-

Scientist's Insight: The in-situ generation of guanidine free base from its stable hydrochloride salt is a classic and cost-effective strategy. Ensuring anhydrous conditions is critical to prevent premature hydrolysis of the ethoxide base.

-

-

Cyclocondensation: To a separate solution of sodium ethoxide (prepared from 1 g. atom of sodium in 250 mL of ethanol), ethyl cyanoacetate (1 mole) is added to form the corresponding enolate. The previously prepared guanidine solution is then added to this mixture.

-

Reaction & Isolation: The combined mixture is heated under reflux for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC). After completion, the reaction is cooled, and the solvent is removed under reduced pressure.

-

Purification: The solid residue is dissolved in boiling water (approx. 325 mL) and then acidified with glacial acetic acid (approx. 67 mL). Upon cooling, the product, 2,4-Diamino-6-hydroxypyrimidine, crystallizes out as yellow needles and is collected by filtration.[5][6] The expected yield is typically in the range of 80-82%.[6]

Core Reactivity and Mechanistic Insights

The synthetic utility of 2,4-Diamino-6-methyl-5-pyrimidinol hydrochloride stems from the distinct reactivity of its functional groups. The electron-donating nature of the two amino groups and the hydroxyl group makes the pyrimidine ring electron-rich, influencing its susceptibility to electrophilic attack and directing subsequent reactions.

Key Reactive Sites:

Caption: Key reactive sites on the diaminopyrimidinol core.

-

The 5-Hydroxyl Group: This phenolic hydroxyl group is a key handle for modification. It can be converted into a better leaving group, such as a chloride, using reagents like phosphorus oxychloride (POCl₃).[8] This transformation from a hydroxypyrimidine to a chloropyrimidine is a pivotal step, as the chlorine atom can then be readily displaced by a variety of nucleophiles (e.g., amines, thiols, alkoxides) in SₙAr reactions.[8][9]

-

The 2,4-Amino Groups: These groups are nucleophilic and can undergo reactions such as acylation or alkylation. However, their reactivity is often modulated to prevent side reactions while manipulating other parts of the molecule. In many synthetic schemes, they are maintained in their primary form to act as crucial hydrogen bond donors in the final target molecule, often interacting with biological targets like enzymes.

-

The C5 Position: The position ortho to the hydroxyl group and meta to the amino groups is activated towards electrophilic substitution. If this position were unsubstituted, it would be the primary site for reactions like nitrosation or halogenation.[10]

Application in Drug Discovery: Synthesis of Dihydrofolate Reductase (DHFR) Inhibitors

A prominent application of diaminopyrimidine intermediates is in the synthesis of antifolate drugs, which inhibit the dihydrofolate reductase (DHFR) enzyme. These drugs have broad therapeutic applications, including anticancer and antimicrobial treatments.[11][12] The 2,4-diaminopyrimidine scaffold is a classic pharmacophore that mimics the binding of the natural substrate, folic acid.

The synthesis of 2,4-diamino-5-aryl-6-substituted pyrimidines, potent anti-tubercular agents, provides an excellent case study.[8][9]

Workflow: Synthesis of a DHFR Inhibitor

-

Chlorination: The starting material, 2,4-diamino-6-hydroxypyrimidine (a close analog of our topic compound), is converted to 2,4-diamino-6-chloropyrimidine.[8][9]

-

Nucleophilic Substitution: The chloro-intermediate is reacted with a suitable nucleophile, for instance, the alkoxide generated from (S)-2,3-isopropylideneglycerol, to introduce a side chain at the 6-position.[9]

-

Iodination: The electron-rich ring is halogenated at the 5-position using N-iodosuccinimide (NIS) to prepare it for cross-coupling.[8]

-

Suzuki Cross-Coupling: A substituted aryl group is introduced at the 5-position via a palladium-catalyzed Suzuki reaction with a corresponding arylboronic acid.

-

Deprotection: Finally, any protecting groups (like the isopropylidene group) are removed under acidic conditions to yield the final active pharmaceutical ingredient (API).[8]

Protocol: Key Chlorination Step

This protocol details the conversion of the hydroxyl group to a chloro group, a critical activation step.[8][9]

-

Setup: To phosphorus oxychloride (POCl₃, 9 mL), add 2,4-diamino-6-hydroxypyrimidine (1.00 g, 7.93 mmol) in a flask equipped with a reflux condenser and stirring mechanism.

-

Reaction: Heat the mixture with stirring at 97 °C for 17 hours.

-

Scientist's Insight: POCl₃ acts as both the reagent and the solvent in this case. The elevated temperature and long reaction time are necessary to drive the conversion. This reaction should be performed in a well-ventilated fume hood due to the corrosive and toxic nature of POCl₃.

-

-

Quenching: After cooling, the reaction mixture is added dropwise to ice water with extreme caution. This is a highly exothermic process.

-

Hydrolysis & Isolation: The aqueous solution is then heated to 90 °C for 1 hour to ensure complete hydrolysis of any remaining POCl₃. The pH is adjusted to 8 with a sodium hydroxide solution.

-

Extraction: The product, 2,4-diamino-6-chloropyrimidine, is extracted from the aqueous layer using ethyl acetate (3 x 150 mL). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under vacuum to yield the product. An 85% yield is reported for this step.[8]

Conclusion and Future Outlook

2,4-Diamino-6-methyl-5-pyrimidinol hydrochloride is more than just a chemical on a shelf; it is a testament to the power of heterocyclic chemistry in solving complex synthetic challenges. Its carefully arranged functional groups provide a robust platform for building a diverse range of molecules, particularly those with therapeutic potential. As drug discovery continues to demand novel scaffolds and efficient synthetic routes, the strategic application of versatile intermediates like this diaminopyrimidinol derivative will remain indispensable. Future research will likely focus on developing even more selective reactions at its various sites and incorporating it into novel drug modalities and combinatorial libraries.

References

-

Recent medicinal approaches of novel pyrimidine analogs: A review. (2023). PMC. Available at: [Link]

-

Exploring the Potential of Pyrimidine: A Comprehensive Review of its Biological Roles, Medicinal Applications, and Synthetic Methodologies in Drug Development. (2023). Research Trend. Available at: [Link]

-

Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024). GSC Advanced Research and Reviews. Available at: [Link]

-

An overview on synthesis and biological activity of pyrimidines. (2013). SciSpace. Available at: [Link]

-

Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. (2022). PubMed. Available at: [Link]

-

Synthesis and antitumor activity of 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine. (1981). PubMed. Available at: [Link]

-

Synthesis of 2,4-Diamino-6-methyl pyrimidine. PrepChem.com. Available at: [Link]

-

2,4-diamino-6-hydroxypyrimidine. Organic Syntheses Procedure. Available at: [Link]

-

A process for the preparation of 2,4-diamino-6-\1-piperidinyl-pyrimidine N-oxide. European Patent Office. Available at: [Link]

-

Comparison of the antitumor activity and toxicity of 2,4-diamino-5-(1-adamantyl). (1976). PubMed. Available at: [Link]

-

Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. (2017). PMC. Available at: [Link]

-

2,4-DIAMINO-6-HYDROXY-5-NITROSOPYRIMIDINE CAS#: 2387-48-6. ChemWhat. Available at: [Link]

-

2,4-Diamino-6-methylpyrimidines for the potential treatment of Chagas' disease. (2018). PMC. Available at: [Link]

-

2,4-Diamino-5-adamantyl-6-methylpyrimidine. PubChem. Available at: [Link]

-

2,4-DIAMINO-6-METHYL-5-PHENYLPYRIMIDINE. Inxight Drugs. Available at: [Link]

- Method for synthesizing 2,5-diamino-4,6-dihydroxypyrimidine hydrochloride. (2015). Google Patents.

-

2,4-Diaminopyrimidine. Wikipedia. Available at: [Link]

-

Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. (2017). MDPI. Available at: [Link]

Sources

- 1. Recent medicinal approaches of novel pyrimidine analogs: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchtrend.net [researchtrend.net]

- 3. scispace.com [scispace.com]

- 4. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 2,4-Diamino-6-hydroxypyrimidine synthesis - chemicalbook [chemicalbook.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 8. Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. chemwhat.com [chemwhat.com]

- 11. Synthesis and antitumor activity of 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Comparison of the antitumor activity and toxicity of 2,4-diamino-5-(1-adamantyl)-6-methylpyrimidine and 2,4-diamino-5-(1-adamantyl)-6-ethylpyrimidine - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Pyrimidinol Derivatives and the Therapeutic Potential of 2,4-Diamino-6-methyl-5-pyrimidinol

Abstract

The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the structural basis of essential biomolecules and a multitude of therapeutic agents. Its hydroxylated derivatives, pyrimidinols, exhibit a wide spectrum of pharmacological activities, driven by the electronic and hydrogen-bonding properties of the hydroxyl group. This guide provides an in-depth review of pyrimidinol derivatives, covering their synthesis, structure-activity relationships, and diverse biological roles. We then focus on a specific, under-explored derivative: 2,4-Diamino-6-methyl-5-pyrimidinol . Despite a lack of extensive characterization in the literature, its structural similarity to known dihydrofolate reductase (DHFR) inhibitors suggests significant therapeutic potential. This whitepaper outlines a plausible synthetic route for this compound, predicts its mechanism of action based on established bioisosteric principles, and provides a detailed protocol for its biological evaluation. This work is intended to serve as a technical resource for researchers and drug development professionals engaged in the exploration of novel heterocyclic therapeutics.

Part I: The Pyrimidinol Scaffold: A Pillar of Medicinal Chemistry

Introduction to Pyrimidines and Pyrimidinols

The pyrimidine ring is a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3. This motif is of profound biological significance, constituting the core of the nucleobases uracil, thymine, and cytosine, which are fundamental building blocks of RNA and DNA.[1] The pyrimidine core is also present in essential vitamins like thiamine (Vitamin B1).[1] In drug development, the pyrimidine scaffold is considered a "privileged structure" due to its ability to interact with a wide range of biological targets, leading to diverse pharmacological activities including anticancer, antimicrobial, anti-inflammatory, and antiviral effects.[2][3][4][5][6]

Pyrimidinol derivatives are a subclass characterized by the presence of one or more hydroxyl (-OH) groups attached to the pyrimidine ring. The hydroxyl group significantly influences the molecule's physicochemical properties, including its solubility, acidity, and capacity for hydrogen bonding. This often translates to altered binding affinities for biological targets and modified pharmacokinetic profiles. Furthermore, many "hydroxypyrimidines" exist in tautomeric equilibrium with their corresponding pyrimidone forms, a feature that can be critical for receptor interaction.[5]

General Synthesis of Pyrimidinols

The most robust and widely adopted method for constructing the pyrimidine ring is through the cyclocondensation of a C-C-C dielectrophile with an N-C-N dinucleophile. A classic example is the reaction between a compound containing an amidine moiety (e.g., guanidine, urea) and a 1,3-dicarbonyl compound or its equivalent (e.g., ethyl cyanoacetate, ethyl acetoacetate).[7] The choice of starting materials directly dictates the substitution pattern on the final pyrimidine ring.

This protocol describes a well-established synthesis of a representative pyrimidinol, which serves as a key intermediate for more complex derivatives.[8][9] The causality of this reaction lies in the initial formation of a sodium salt of guanidine, a potent nucleophile, which then attacks the electrophilic carbonyl and nitrile carbons of ethyl cyanoacetate, leading to ring closure.

Materials:

-

Sodium (metal)

-

Anhydrous Ethanol

-

Ethyl Cyanoacetate

-

Guanidine Hydrochloride

-

Glacial Acetic Acid

-

Deionized Water

-

1-L Round-bottom flask, Reflux condenser, Filtration apparatus

Step-by-Step Methodology:

-

Preparation of Sodium Ethoxide and Guanidine Base:

-

In a 1-L round-bottom flask equipped with a reflux condenser, prepare a solution of sodium ethoxide by carefully dissolving 23 g (1 g-atom) of sodium in 250 mL of anhydrous ethanol. Allow the reaction to proceed until all sodium has dissolved.

-

In a separate flask, prepare another sodium ethoxide solution of the same concentration. To this second solution, add 97 g (1.02 moles) of guanidine hydrochloride. The guanidine free base is liberated as sodium chloride precipitates.

-

Filter the mixture to remove the precipitated sodium chloride. The clear filtrate contains the guanidine base in ethanol.

-

-

Reaction with Ethyl Cyanoacetate:

-

Cool the first sodium ethoxide solution and add 113 g (1 mole) of ethyl cyanoacetate.

-

Add the prepared guanidine filtrate to the ethyl sodiocyanoacetate solution.

-

-

Cyclization and Work-up:

-

Heat the combined mixture under reflux for 2 hours.

-

After reflux, evaporate the solvent to dryness under atmospheric pressure.

-

Dissolve the resulting solid residue in 325 mL of boiling water.

-

Acidify the hot aqueous solution with 67 mL of glacial acetic acid. This neutralizes the reaction mixture and protonates the pyrimidinol, causing it to precipitate.

-

-

Isolation and Purification:

Biological Activity and Structure-Activity Relationships (SAR)

Pyrimidinol derivatives and their analogs exhibit a vast range of biological activities. The specific nature and position of substituents on the pyrimidine ring are critical determinants of their therapeutic action and target selectivity.

-

Anticancer Activity: Many pyrimidine derivatives function as inhibitors of crucial enzymes in cancer cell proliferation, such as Epidermal Growth Factor Receptor (EGFR) tyrosine kinases and Dihydrofolate Reductase (DHFR).[8] The 2,4-diamino substitution pattern is particularly effective for DHFR inhibition.[3]

-

Antimicrobial Activity: The pyrimidine core is found in antibacterial drugs like Trimethoprim, which selectively inhibits bacterial DHFR.[3] Modifications to the core can yield compounds with activity against various bacterial and fungal strains.

-

Anti-inflammatory Activity: Certain pyrimidine derivatives can modulate inflammatory pathways by inhibiting mediators like prostaglandin E2, TNF-α, and various interleukins.[10]

The following table summarizes key SAR insights for various pyrimidine derivatives, illustrating how structural modifications impact biological function.

| Derivative Class | Substituent/Position | Observed Effect on Activity | Target/Assay | Reference |

| Pyrido[2,3-d]pyrimidines | 4-OCH₃-Ph at R1 | Potent inhibition | Human Thymidylate Synthase (hTS) | [9] |

| Pyrimidine-Sulfonamide | Thioether linkage | Excellent antiproliferative activity | Breast Cancer Cell Lines (MDA-MB-231, MCF-7) | |

| 2,4-Diaminopyrimidines | Phenyl group at C5 | Significant activity (MIC 0.375–1.5 µg/mL) | Bacillus anthracis | [3] |

| Pyrrolo[2,3-d]pyrimidines | 3-Br at R2 | Required for inhibitory activity | EGFR Kinase | [8] |

Part II: A Focused Analysis of 2,4-Diamino-6-methyl-5-pyrimidinol

Rationale and Current Landscape

A thorough review of the scientific literature reveals a notable scarcity of data specifically for 2,4-Diamino-6-methyl-5-pyrimidinol . However, its structure is a composite of well-understood pharmacophores, allowing for a hypothesis-driven evaluation of its potential. The core is the 2,4-diaminopyrimidine moiety, a classic "non-classical" antifolate structure known to inhibit DHFR.[6][11] The substituents—a methyl group at C6 and a hydroxyl group at C5—are expected to modulate its interaction with the enzyme's active site and influence its pharmacokinetic properties. The investigation of this specific analog is warranted to explore novel chemical space within the well-validated class of DHFR inhibitors.

Proposed Synthesis of 2,4-Diamino-6-methyl-5-pyrimidinol

Given the absence of a reported synthesis, a plausible and logical synthetic route is proposed below. The strategy involves building the core ring first and then introducing the C5 hydroxyl group via a nitrosation/reduction sequence, a known method for functionalizing the electron-rich 5-position of diaminopyrimidines.

Materials:

-

Acetylacetone

-

Guanidine Hydrochloride

-

Sodium Ethoxide, Ethanol

-

Sodium Nitrite

-

Formic Acid (or Acetic Acid)

-

Sodium Dithionite (or catalytic hydrogenation setup)

-

Standard laboratory glassware and purification equipment (chromatography)

Step-by-Step Methodology:

-

Step A: Synthesis of 2,4-Diamino-6-methylpyrimidine.

-

This intermediate is synthesized via the classical condensation of acetylacetone (a 1,3-dicarbonyl) with guanidine hydrochloride in the presence of a base like sodium ethoxide. This reaction selectively forms the 6-methyl substituted pyrimidine ring.

-

-

Step B: Nitrosation at the 5-Position.

-

Dissolve the 2,4-diamino-6-methylpyrimidine from Step A in an acidic medium (e.g., aqueous formic or acetic acid).

-

Cool the solution in an ice bath (0-5 °C).

-

Add a solution of sodium nitrite dropwise. The amino groups at positions 2 and 4 are strongly activating, making the 5-position highly susceptible to electrophilic attack by the nitrosonium ion (NO⁺) generated in situ. This yields 2,4-diamino-6-methyl-5-nitrosopyrimidine , which often appears as a brightly colored precipitate.[12]

-

-

Step C: Reduction of the Nitroso Group.

-

The 5-nitroso group can be reduced to a 5-amino group. A common method is to use a reducing agent like sodium dithionite in an aqueous or alcoholic solution.

-

Alternatively, catalytic hydrogenation (e.g., H₂ gas with a Pd/C catalyst) can be employed to yield 2,4,5-triamino-6-methylpyrimidine .

-

-

Step D: Conversion of the 5-Amino Group to a 5-Hydroxyl Group (Diazotization).

-

Dissolve the 2,4,5-triamino-6-methylpyrimidine from Step C in dilute mineral acid (e.g., H₂SO₄) at low temperature (0-5 °C).

-

Add a solution of sodium nitrite dropwise. This converts the primary aromatic amine at the 5-position into a diazonium salt.

-

Gently warm the solution. The diazonium salt is unstable and will hydrolyze, releasing N₂ gas and leaving a hydroxyl group at the 5-position to yield the final product, 2,4-Diamino-6-methyl-5-pyrimidinol .

-

-

Purification:

-

The final product will likely require purification from reaction side products and starting materials. Techniques such as recrystallization or column chromatography on silica gel would be appropriate.

-

Predicted Biological Target and Mechanism of Action

The primary predicted biological target for 2,4-Diamino-6-methyl-5-pyrimidinol is Dihydrofolate Reductase (DHFR) . DHFR is a critical enzyme in the folate metabolism pathway, responsible for reducing dihydrofolate (DHF) to tetrahydrofolate (THF). THF is an essential cofactor for the synthesis of purines and thymidylate, which are required for DNA synthesis and replication.[10] Inhibition of DHFR depletes the cellular pool of THF, leading to cell cycle arrest and apoptosis, particularly in rapidly dividing cells like cancer cells and bacteria.[3][10]

The 2,4-diaminopyrimidine core acts as a bioisostere of the pteridine ring of the natural substrate, DHF, allowing it to bind to the enzyme's active site. Well-known DHFR inhibitors like Methotrexate (an anticancer agent) and Trimethoprim (an antibacterial agent) are based on this principle.[3][11]

| Compound | Core Structure | Key Features | Primary Use |

| Folic Acid (Substrate) | Pteridine | Binds to DHFR for reduction | Essential Vitamin |

| Methotrexate | 2,4-Diaminopteridine | "Classical" inhibitor, mimics folate structure | Anticancer |

| Trimethoprim | 2,4-Diaminopyrimidine | "Non-classical" inhibitor, high selectivity for bacterial DHFR | Antibacterial |

| Hypothesized (Target) | 2,4-Diaminopyrimidine | Non-classical core, C5-OH and C6-Me for modulation | Potential Anticancer/Antimicrobial |

The 5-hydroxyl and 6-methyl substituents on the target compound would project into the active site of DHFR, potentially forming new interactions (e.g., hydrogen bonds via the -OH group) with amino acid residues, thereby influencing its binding affinity and selectivity for microbial versus human DHFR.

Part III: Experimental Validation and Protocols

Protocol for Dihydrofolate Reductase (DHFR) Inhibition Assay

To validate the hypothesis that 2,4-Diamino-6-methyl-5-pyrimidinol inhibits DHFR, a robust, high-throughput enzymatic assay is required. The following protocol is a self-validating system designed for a 96-well microplate format, measuring the oxidation of NADPH to NADP⁺, which corresponds to DHFR activity.[10]

Principle: DHFR activity is monitored by the decrease in absorbance at 340 nm, the wavelength at which NADPH absorbs light, but NADP⁺ does not. An effective inhibitor will prevent this decrease.[10]

Materials:

-

Purified DHFR enzyme (human or microbial, depending on target)

-

NADPH

-

Dihydrofolic acid (DHF)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

Test Compound (2,4-Diamino-6-methyl-5-pyrimidinol) dissolved in DMSO

-

Positive Control Inhibitor (e.g., Methotrexate)

-

96-well UV-transparent, flat-bottom microplates

-

Multi-well spectrophotometer (plate reader) capable of kinetic reads at 340 nm

Step-by-Step Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of the test compound and serial dilutions in DMSO. Further dilute in assay buffer to the final desired concentrations.

-

Prepare a stock solution of Methotrexate (MTX) in assay buffer for the positive control.

-

Prepare a solution of DHFR enzyme in assay buffer. The optimal concentration should be determined empirically to yield a linear reaction rate for 5-10 minutes.

-

Prepare a reaction initiation solution containing both DHF and NADPH in assay buffer.

-

-

Assay Plate Setup:

-

Test Wells: Add 2 µL of the test compound dilution to each well.

-

Negative Control Wells (100% Activity): Add 2 µL of DMSO.

-

Positive Control Wells (Inhibition): Add 2 µL of a high-concentration MTX solution.

-

Blank Wells (No Enzyme): Add 2 µL of DMSO.

-

-

Pre-incubation:

-

To all wells except the Blanks, add 178 µL of the DHFR enzyme solution. To the Blank wells, add 178 µL of assay buffer.

-

Incubate the plate at room temperature for 15 minutes. This allows the inhibitor to bind to the enzyme before the reaction starts.

-

-

Reaction Initiation and Measurement:

-

Data Analysis:

-

For each well, calculate the rate of reaction (Vmax) by determining the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).

-

Calculate the percent inhibition for each test compound concentration using the formula: % Inhibition = 100 * (1 - (Rate_Test_Well / Rate_Negative_Control))

-

Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).[10]

-

Conclusion and Future Perspectives

The pyrimidinol scaffold remains a highly productive platform for the discovery of novel therapeutic agents. While the specific derivative 2,4-Diamino-6-methyl-5-pyrimidinol is not well-documented, a rational analysis based on its constituent pharmacophores strongly suggests its potential as a Dihydrofolate Reductase inhibitor. The proposed synthetic pathway provides a clear roadmap for its creation, and the detailed DHFR inhibition assay offers a robust method for its biological validation.

Future research should focus on the successful synthesis and purification of this target compound. Following its characterization and IC₅₀ determination against both microbial and human DHFR, further studies would be warranted. These include selectivity profiling, cell-based antiproliferative assays, and initial ADME/Tox assessments. The exploration of such rationally designed yet under-explored analogs is a crucial endeavor in the ongoing search for more effective and selective drugs.

References

-

Sharma, P., & Kumar, A. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. ResearchGate. [Link]

-

GSC Advanced Research and Reviews. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. [Link]

-

Assay Genie. (n.d.). Dihydrofolate Reductase Inhibitor Screening Kit (Colorimetric). [Link]

-

Gangjee, A., et al. (2010). Synthesis and biological activity of substituted 2,4-diaminopyrimidines that inhibit Bacillus anthracis. PMC. [Link]

-

Organic Syntheses. (n.d.). 2,4-diamino-6-hydroxypyrimidine. [Link]

-

MDPI. (2017). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. [Link]

-

Wang, H., et al. (2017). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. PMC. [Link]

-

ResearchGate. (2022). 2, 4-diamino-6-hydroxypyrimidine synthesis?. [Link]

- Google Patents. (n.d.). CN108558776B - Preparation method of 2, 4-diamino-5-nitroso-6-hydroxypyrimidine and guanine.

-

Wiley Online Library. (2018). Facile Synthesis of Chiral Cyclic Ureas through Hydrogenation of 2‐Hydroxypyrimidine/Pyrimidin‐2(1H)‐one Tautomers. [Link]

-

PubMed. (2021). Design, synthesis and antiproliferative activity of novel 2,4-diamino-5-methyleneaminopyrimidine derivatives as potential anticancer agents. [Link]

-

ResearchGate. (2017). (PDF) Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. [Link]

-

PubMed. (1997). Synthesis and biological evaluation of nonclassical 2,4-diamino-5-methylpyrido[2,3-d]pyrimidines with novel side chain substituents as potential inhibitors of dihydrofolate reductases. [Link]

-

ResearchGate. (2020). Synthesis and antiviral activity of 2,4-diamino-5-cyano-6-[2-(phosphonomethoxy)ethoxy]pyrimidine and related compounds | Request PDF. [Link]

-

Indian Academy of Sciences. (n.d.). Synthesis of some 2,4-diamino-pyrrolo-pyrimidines. [Link]

-

ResearchGate. (2023). Mechanisms for the synthesis of pyrimidines starting from urea or.... [Link]

-

Academia.edu. (n.d.). Synthesis of some 2,4-diamino-pyrrolo-pyrimidines. [Link]

- Google Patents. (n.d.). US4959475A - Process for the production of 2,4-diamino-6-piperidinyl-pyrimidine-3-N-oxide.

Sources

- 1. content.abcam.com [content.abcam.com]

- 2. assaygenie.com [assaygenie.com]

- 3. Synthesis and biological activity of substituted 2,4-diaminopyrimidines that inhibit Bacillus anthracis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. lac.dicp.ac.cn [lac.dicp.ac.cn]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. 2,4-Diamino-6-hydroxypyrimidine synthesis - chemicalbook [chemicalbook.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. mdpi.com [mdpi.com]

- 12. CN108558776B - Preparation method of 2, 4-diamino-5-nitroso-6-hydroxypyrimidine and guanine - Google Patents [patents.google.com]

Understanding the oxidation pathways of 2,4-Diamino-6-methyl-5-pyrimidinol HCl

Understanding the Oxidation Pathways of 2,4-Diamino-6-methyl-5-pyrimidinol HCl: Mechanisms, Protocols, and Analytical Workflows

Executive Summary

2,4-Diamino-6-methyl-5-pyrimidinol HCl (also known as 2,4-diamino-5-hydroxy-6-methylpyrimidine hydrochloride) is a highly functionalized, electron-rich heterocyclic intermediate. It serves as a critical building block in the synthesis of biologically active scaffolds, including 1 and various antifolate analogs[1]. However, the convergence of multiple electron-donating groups (amino, methyl, and hydroxyl) on the pyrimidine core renders this molecule highly susceptible to oxidative transformations. Understanding these oxidation pathways is paramount for process chemists seeking to either harness these reactions for derivative synthesis (e.g., N-oxides) or suppress them to prevent degradation during drug manufacturing.

Mechanistic Pathways of Oxidation

The oxidation of 2,4-diamino-6-methyl-5-pyrimidinol is dictated by the regioselective nucleophilicity of its heteroatoms and the redox potential of the 5-hydroxyl group.

Pathway A: Selective N-Oxidation (N3-Oxidation) The most synthetically useful oxidation pathway is the formation of the N3-oxide. In 2,4-diaminopyrimidines, the N3 position is significantly more nucleophilic than N1 due to the resonance contribution from the C2 and C4 amino groups. Utilizing hydrogen peroxide in the presence of a sodium tungstate (Na₂WO₄) catalyst selectively yields the 3-N-oxide, a method widely applied in the . The tungstate catalyst forms a reactive peroxotungstate intermediate that facilitates electrophilic oxygen transfer while avoiding over-oxidation of the sensitive 5-hydroxyl group.

Pathway B: Persulfate-Mediated One-Electron Oxidation Subjecting the compound to strong one-electron oxidants, such as ammonium persulfate (Elbs oxidation conditions), targets the electron-rich phenolic-like 5-hydroxyl group, a common technique in the 2[2]. This pathway generates a transient radical intermediate that can lead to dimerization or the formation of quinonoid structures, which are often observed as colored degradation impurities in aged batches.

Pathway C: Oxidative Ring Contraction Under harsh oxidative conditions (e.g., excess m-CPBA or H₂O₂ in glacial acetic acid at elevated temperatures), pyrimidines can undergo oxidative cleavage at the N1-C6 bond, leading to ring contraction and the formation of 3[3]. Although the 6-methyl group provides some steric and electronic stabilization compared to unsubstituted analogs, prolonged exposure to peracids will inevitably cause ring degradation.

Visualizing the Oxidation Network

Divergent oxidation pathways of 2,4-Diamino-6-methyl-5-pyrimidinol based on oxidant selection.

Experimental Protocols (Self-Validating Systems)

Protocol 1: Selective N3-Oxidation via Tungstate Catalysis This protocol is designed to achieve selective N-oxidation while preserving the 5-hydroxyl group.

-

Neutralization: Dissolve 2,4-Diamino-6-methyl-5-pyrimidinol HCl (1.0 eq) in a 1:1 mixture of methanol and water. Add NaHCO₃ (1.1 eq) to liberate the free base.

-

Catalyst Addition: Add Sodium Tungstate dihydrate (Na₂WO₄·2H₂O, 0.05 eq) to the solution. Causality: The tungstate acts as a phase-transfer and activating agent, forming a selective peroxotungstate complex that directs oxidation strictly to the N3 position.

-

Oxidant Addition: Cool the reaction to 0–5°C. Dropwise add 30% aqueous H₂O₂ (1.5 eq) over 30 minutes. Causality: Controlling the addition rate at low temperatures prevents thermal runaway and suppresses non-selective radical formation.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor via HPLC.

-

Quenching (Self-Validation): Add saturated aqueous Na₂S₂O₃ until KI-starch paper indicates the complete absence of residual peroxides. Causality: This is a critical safety and validation step to prevent post-reaction degradation and ensure the stability of the isolated N-oxide.

-

Isolation: Concentrate the methanol in vacuo, chill the aqueous layer, and filter the precipitated N-oxide. Recrystallize from isopropanol.

Protocol 2: Forced Degradation via Persulfate (Impurity Profiling)

-

Dissolve the substrate in 0.1 M NaOH to deprotonate the 5-hydroxyl group, increasing its susceptibility to oxidation.

-

Add Potassium Persulfate (K₂S₂O₈, 1.2 eq) and a catalytic amount of FeSO₄[2].

-

Stir at room temperature for 2 hours. The solution will rapidly darken, indicating the formation of quinonoid dimers.

-

Quench with ascorbic acid, extract with EtOAc, and analyze via LC-MS to profile the oxidative degradation products.

Process Workflow Visualization

Step-by-step workflow for the selective N-oxidation of pyrimidine derivatives.

Quantitative Data & Analytical Profiling

To distinguish between the native compound and its oxidized derivatives, specific analytical markers must be tracked. The table below summarizes the expected shifts in analytical data.

| Compound State | Reagent System | Yield / Conversion | Key ¹H-NMR Shift (DMSO-d₆) | LC-MS (m/z) [M+H]⁺ |

| Native HCl Salt | N/A | N/A | C6-CH₃: ~2.10 ppm (singlet) | 141.0 |

| N3-Oxide | H₂O₂ / Na₂WO₄ | 85 - 92% | C6-CH₃: ~2.25 ppm (downfield shift) | 157.0 |

| Quinonoid Dimer | K₂S₂O₈ / Fe²⁺ | < 30% (Complex mix) | Loss of 5-OH signal (~8.5 ppm) | 279.1 |

| Imidazole Degradant | m-CPBA (Excess) | Variable | Loss of C6-CH₃ signal | Variable |

Note: The downfield shift of the C6-methyl group in the N3-oxide is a reliable diagnostic marker due to the deshielding effect of the adjacent N-oxide dipole.

References

-

Tungstate catalyzed oxidation of Pyrimidines with hydrogen peroxide: A novel and industrial scale synthesis of Minoxidil, Kopyrr. Quest Journals.

-

Synthesis and biological activity of oxazolopyrimidines. CORE.1

-

The Persulfate Oxidation of Phenols and Arylamines (The Elbs and the Boyland–Sims Oxidations). ResearchGate.2

-

OXIDATION OF 2.4-DISUBSTITUTED PYRIMIDINES WITH ORGANIC PERACIDS. LOCKSS.3

Sources

2,4-Diamino-6-methyl-5-pyrimidinol Hydrochloride: A Technical Guide to Mechanistic Utility and Synthetic Workflows

Executive Summary

In the landscape of rational drug design, pyrimidine derivatives serve as foundational building blocks due to their high degree of structural homology with natural nucleotides and enzymatic cofactors. 2,4-Diamino-6-methyl-5-pyrimidinol hydrochloride (CAS: 651359-62-5) is a highly specialized, polyfunctional intermediate [3]. It is predominantly utilized in the synthesis of potent Dihydrofolate Reductase (DHFR) inhibitors (such as antimalarial and antibacterial agents) and complex fused heterocyclic systems like oxazolo[4,5-d]pyrimidines.

As a Senior Application Scientist, I have structured this whitepaper to move beyond basic chemical identification. This guide deconstructs the structural causality of the molecule, explaining why its specific functional groups are synthetically valuable, and provides field-proven, self-validating experimental protocols for its application in medicinal chemistry.

Chemical Identifiers & Physicochemical Properties

Understanding the precise stoichiometric and solubility differences between the free base and the hydrochloride salt is critical for calculating reagent equivalents during complex syntheses. The quantitative data for this compound is summarized below.

| Property | Value / Description |

| Chemical Name | 2,4-Diamino-6-methyl-5-pyrimidinol hydrochloride |

| CAS Registry Number | 651359-62-5 (Hydrochloride salt) [3] |

| Free Base CAS Number | 42399-22-4 |

| Molecular Formula | C5H9ClN4O (C5H8N4O · HCl) |

| Molecular Weight | 176.60 g/mol |

| IUPAC Name | 2,4-diamino-6-methylpyrimidin-5-ol;hydrochloride |

| Appearance | Off-white to pale yellow crystalline powder |

| Solubility Profile | Soluble in DMSO, hot DMF, and aqueous acidic solutions; poorly soluble in cold non-polar solvents. |

| Reactivity Nodes | Electrophilic aromatic substitution at C5 (if unsubstituted, though here it is hydroxylated); Nucleophilic attack via 5-OH and 4-NH2. |

Structural Causality in Drug Design

The utility of 2,4-diamino-6-methyl-5-pyrimidinol is not accidental; it is a meticulously evolved pharmacophore. Every functional group on the pyrimidine ring serves a distinct mechanistic or synthetic purpose in drug development:

-

The 2,4-Diaminopyrimidine Core: This is the primary pharmacophore for DHFR inhibition. The N1 and N3 ring nitrogens act as hydrogen-bond acceptors, while the C2 and C4 amino groups act as hydrogen-bond donors. This rigid network perfectly complements the conserved Aspartate/Glutamate residues within the DHFR active site.

-

The C5 Hydroxyl Group: This is the critical synthetic handle. In native DHFR substrates, the active site features a deep hydrophobic cleft. By performing O-alkylation on the 5-hydroxyl group with bulky, lipophilic chains (e.g., phenoxypropoxy derivatives), medicinal chemists can exploit this hydrophobic pocket to drastically increase binding affinity and species selectivity (e.g., targeting Plasmodium falciparum DHFR over human DHFR).

-

The C6 Methyl Group: Far from being a passive spectator, the C6 methyl group provides a steric constraint. It restricts the rotational freedom of the adjacent 5-O-alkyl chain, locking the lipophilic tail into an optimal vector for enzyme pocket insertion.

Figure 1: Pharmacophore mapping and logical binding relationships of the pyrimidinol core.

Advanced Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. I have detailed the causality behind the solvent and reagent choices to ensure reproducible scale-up.

Protocol A: O-Alkylation for DHFR Inhibitor Synthesis

This workflow details the transformation of the pyrimidinol salt into a highly lipophilic DHFR inhibitor, specifically 2,4-diamino-5-[3-{4-(4-chlorophenyl)phenoxy}propoxy]-6-methylpyrimidine monohydrochloride [1].

Step 1: Alkoxide Base Generation

-

Action: Dissolve 1.7 equivalents of sodium metal in anhydrous methanol to generate sodium methoxide.

-

Causality: The 5-hydroxyl group of the pyrimidine ring is only weakly acidic. A strong, non-nucleophilic (in this context) base like sodium methoxide is required to quantitatively deprotonate the hydroxyl group, forming a highly reactive phenoxide-like intermediate.

Step 2: Deprotonation

-

Action: Add 1.0 equivalent of 2,4-diamino-5-hydroxy-6-methylpyrimidine (adjusting stoichiometry if using the hydrochloride salt to account for the neutralization of the HCl). Reflux the stirred mixture for 30 minutes.

Step 3: Bimolecular Nucleophilic Substitution (SN2)

-

Action: Gradually add 1.1 equivalents of the alkylating agent (e.g., 3-[4-(4-chlorophenyl)phenoxy]propyl bromide) dissolved in anhydrous Tetrahydrofuran (THF). Reflux the mixture for 18 hours.

-

Causality: The alkyl bromide is highly lipophilic, while the pyrimidine salt is polar. The Methanol/THF co-solvent system ensures both reactants remain in the homogeneous phase, maximizing collision frequency. The extended 18-hour reflux overcomes the steric hindrance imposed by the adjacent 6-methyl group.

Step 4: Solvent Exchange and Isolation

-

Action: Distill off the majority of the organic solvents at atmospheric pressure. Dilute the remaining slurry with water, cool to 40°C, and filter the precipitated free base. Wash thoroughly with water and dry at 85°C.

Step 5: Salt Formation and Crystallization

-

Action: Dissolve the crude solid in hot Dimethylformamide (DMF). Filter through diatomaceous earth, then treat the filtrate successively with concentrated hydrochloric acid and acetone. Cool to 10°C to crystallize.

-

Causality: Hot DMF dissolves the organic product but leaves inorganic byproducts (like NaBr) undissolved, allowing their removal via diatomaceous earth. Acetone acts as a powerful anti-solvent; when HCl is added, the solubility of the newly formed hydrochloride salt plummets, driving rapid, high-purity crystallization.

Figure 2: Step-by-step synthetic workflow for O-alkylation and salt crystallization.

Protocol B: Cyclodehydration to Fused Heterocycles

The spatial proximity of the 4-amino and 5-hydroxyl groups creates an ideal geometry for orthogonal cyclization, allowing the building of hydrogenated heterocyclic systems and oxazolo[4,5-d]pyrimidines [2].

-

Acylation: React the pyrimidinol with an aliphatic anhydride. The electron-donating nature of the 2-amino and 6-methyl groups increases the nucleophilicity of the ring substituents. The less sterically hindered 4-amino group undergoes initial acylation.

-

Cyclodehydration: Treat the intermediate with phosphoryl chloride (POCl3). POCl3 acts as a potent dehydrating agent, activating the amide carbonyl. The adjacent 5-hydroxyl oxygen attacks the activated carbon, expelling water (as phosphoric acid derivatives) and closing the oxazole ring.

Analytical Validation Standards

To validate the success of the aforementioned protocols, researchers must rely on orthogonal analytical techniques:

-

1H-NMR (DMSO-d6): Successful O-alkylation (Protocol A) is confirmed by the complete disappearance of the broad 5-OH singlet (typically found between 9.0–10.0 ppm) and the emergence of a triplet corresponding to the new O-CH2 protons (~3.8–4.2 ppm).

-

LC-MS: High-resolution mass spectrometry should confirm the exact mass shift corresponding to the loss of HCl (if starting from the salt) and the addition of the alkyl/acyl moiety.

References

Molecular weight and formula analysis of 2,4-Diamino-6-methyl-5-pyrimidinol HCl

Technical Whitepaper: Molecular Weight, Formula Analysis, and Analytical Characterization of 2,4-Diamino-6-methyl-5-pyrimidinol HCl

Executive Summary

2,4-Diamino-6-methyl-5-pyrimidinol hydrochloride is a highly functionalized pyrimidine derivative that serves as a critical intermediate and active pharmacophore in modern drug development. Characterized by its electron-rich aromatic core, this compound integrates the established biological activity of 2,4-diaminopyrimidines with the unique redox and hydrogen-bonding capabilities of a 5-hydroxyl group. This whitepaper provides an in-depth analysis of its molecular properties, mechanistic significance in pharmacology, and the rigorous analytical workflows required for its structural validation.

Chemical Identity & Fundamental Properties

Understanding the exact stoichiometry of the hydrochloride salt is paramount for accurate formulation and molarity calculations in biological assays. The free base, 2,4-diamino-6-methylpyrimidin-5-ol, is highly polar and susceptible to oxidation. The formulation as a hydrochloride salt (HCl) significantly enhances its aqueous solubility and stabilizes the electron-rich pyrimidine ring[1].

Table 1: Physicochemical and Stoichiometric Parameters

| Property | Value |

| Chemical Name | 2,4-Diamino-6-methyl-5-pyrimidinol hydrochloride |

| CAS Registry Number | 651359-62-5 |

| Molecular Formula (Salt) | C5H9ClN4O |

| Molecular Formula (Base) | C5H8N4O |

| Molecular Weight (Salt) | 176.60 g/mol |

| Molecular Weight (Base) | 140.15 g/mol |

| Monoisotopic Mass (Base) | 140.07 Da |

| Hydrogen Bond Donors/Acceptors | 4 / 4 |

Causality Note: The addition of the HCl molecule (MW: 36.46 g/mol ) accounts for approximately 20.6% of the total mass. Researchers must account for this salt fraction when calculating dosing concentrations for in vitro or in vivo studies to prevent significant underdosing of the active pharmaceutical ingredient (API).

Mechanistic Significance in Drug Development

The structural architecture of 2,4-Diamino-6-methyl-5-pyrimidinol is not coincidental; it is a privileged scaffold designed to interact with specific biological targets.

Dihydrofolate Reductase (DHFR) Inhibition: The 2,4-diaminopyrimidine core is a well-documented pharmacophore for the inhibition of bacterial and mycobacterial Dihydrofolate Reductase (DHFR)[2]. The dual amino groups at positions 2 and 4 act as potent hydrogen bond donors, anchoring the molecule within the DHFR active site, thereby blocking the synthesis of tetrahydrofolate—a crucial precursor for DNA synthesis[2],[3].

Antioxidant and Redox Modulation: The inclusion of the hydroxyl group at the 5-position transforms the molecule into a 5-pyrimidinol. 5-Pyrimidinols have been identified as highly effective radical-trapping antioxidants[4]. They inhibit lipid peroxidation and cyclooxygenase/lipoxygenase catalysis by undergoing rapid hydrogen atom transfer (HAT) with peroxyl radicals[5]. The nitrogen atoms in the pyrimidine ring modulate the acid-base and redox properties of the molecule, making it more stable to air oxidation compared to traditional phenolic antioxidants[5].

Mechanistic pathway of 2,4-diaminopyrimidine derivatives in DHFR inhibition.

Analytical Workflows for Structural Validation

To ensure the scientific integrity of the synthesized or procured compound, a self-validating orthogonal analytical approach is required. This involves Mass Spectrometry (for exact mass), NMR (for atomic connectivity), and HPLC (for purity).

Orthogonal analytical workflow for pyrimidinol structural validation.

Experimental Protocols

Protocol 1: Exact Mass Determination via LC-MS (ESI+)

Rationale: The basic nitrogen atoms of the pyrimidine ring readily accept protons, making Positive Electrospray Ionization (ESI+) the optimal technique.

-

Sample Preparation: Dissolve 1 mg of 2,4-Diamino-6-methyl-5-pyrimidinol HCl in 1 mL of LC-MS grade Methanol:Water (50:50, v/v).

-

Mobile Phase:

-

Solvent A: 0.1% Formic Acid in Water.

-

Solvent B: 0.1% Formic Acid in Acetonitrile. Causality: Formic acid is critical; it forces the equilibrium toward the protonated state [M+H]+, ensuring a strong ESI+ signal while suppressing peak tailing on the stationary phase.

-

-

Chromatography: Inject 2 µL onto a C18 reverse-phase column (e.g., 5 µm, 4.6 × 250 mm) using a gradient of 5% to 95% Solvent B over 10 minutes.

-

Detection: Monitor the mass-to-charge ratio (m/z). The target [M+H]+ peak for the free base will appear at m/z 141.08 . The HCl salt dissociates in solution and is not detected as a covalently bound unit in ESI+.

Protocol 2: Structural Elucidation via 1H and 13C NMR

Rationale: Deuterated dimethyl sulfoxide (DMSO-d6) is selected over D2O or MeOD. Protic solvents would cause rapid deuterium exchange with the labile -NH2 and -OH protons, rendering them invisible on the NMR spectrum.

-

Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of DMSO-d6 containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

-

1H NMR Acquisition (400 MHz):

-

Methyl Group: Expect a sharp singlet (~2.1 - 2.3 ppm) integrating to 3 protons for the C6-CH3 group.

-

Amine Protons: Expect broad singlets (~6.0 - 7.5 ppm) integrating to 4 protons total for the two -NH2 groups. The acidic environment of the HCl salt may shift these downfield.

-

Hydroxyl Proton: Expect a broad singlet (>8.5 ppm) for the 5-OH group.

-

-

13C NMR Acquisition (100 MHz):

-

Acquire spectra utilizing proton decoupling. Expect 5 distinct carbon signals: one aliphatic methyl carbon (~15-20 ppm) and four aromatic pyrimidine carbons (ranging from 110 ppm to 165 ppm depending on electron density).

-

Protocol 3: Purity Determination via HPLC-UV

Rationale: The conjugated pi-system of the pyrimidine ring provides strong UV absorbance, allowing for highly sensitive quantitation.

-

System Setup: Equip the HPLC with a Photodiode Array (PDA) or UV detector set to 254 nm and 280 nm.

-

Mobile Phase Preparation: Prepare an isocratic blend of 80% Aqueous Buffer (10 mM Ammonium Acetate, pH 4.5) and 20% Methanol. Causality: A buffered mobile phase is strictly required. Without a buffer, the varying ionization states of the diamino groups will cause severe peak splitting and irreproducible retention times.

-

Execution: Inject 10 µL of a 0.5 mg/mL sample solution. Integrate the area under the primary peak against any minor peaks (e.g., oxidation byproducts or unreacted precursors) to calculate relative area percent purity.

References

1.[1] Guidechem. "651359-62-5 cas号651359-62-5分子式、结构式、MSDS、熔点、沸点". Guidechem. URL: 2.[2] ChemRxiv. "Rational exploration of 2,4-diaminopyrimidines as DHFR inhibitors active against Mycobacterium abscessus and Mycobacterium avium". ChemRxiv. URL: 3.[5] NIH/PMC. "Pyridine and pyrimidine analogs of acetaminophen as inhibitors of lipid peroxidation and cyclooxygenase and lipoxygenase catalysis". PMC. URL: 4.[3] MDPI. "Synthesis and Biological Evaluation of 2,4-Diaminopyrimidine-Based Antifolate Drugs against Bacillus anthracis". MDPI. URL: 5.[4] Digitellinc / American Chemical Society. "Synthesis and determination of the rate constant of inhibition of 2-dimethylamino-4,6-dimethyl-5-pyrimidinol using 19F NMR peroxyl radical clock". ACS. URL:

Sources

- 1. 页面加载中... [m.guidechem.com]

- 2. chemrxiv.org [chemrxiv.org]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis and determination of the rate constant of inhibition of 2-dimethylamino-4,6-dimethyl-5-pyrimidinol using 19F NMR peroxyl radical clock - American Chemical Society [acs.digitellinc.com]

- 5. Pyridine and pyrimidine analogs of acetaminophen as inhibitors of lipid peroxidation and cyclooxygenase and lipoxygenase catalysis - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

High-Performance Liquid Chromatography (HPLC) Method Development for 2,4-Diamino-6-methyl-5-pyrimidinol HCl

Introduction & Scope

The accurate quantification and purity assessment of 2,4-Diamino-6-methyl-5-pyrimidinol HCl (CAS: 1603-02-7) is a critical quality control step in the synthesis of antifolate pharmaceuticals, most notably Pemetrexed Disodium .

As a pyrimidine derivative containing multiple amino groups and a hydroxyl moiety, this analyte presents specific chromatographic challenges:

-

High Polarity: The compound exhibits poor retention on conventional C18 stationary phases, often eluting near the void volume (

). -

Basicity: The presence of diamino groups leads to peak tailing due to secondary interactions with residual silanols on the silica surface.

-

Oxidation Sensitivity: The 5-hydroxyl group makes the molecule susceptible to oxidation, requiring a method capable of resolving the parent peak from oxidative degradation products.

This guide details a robust, stability-indicating HPLC protocol designed to overcome these challenges using Polar-Embedded Reversed-Phase Chromatography .

Physicochemical Profile & Method Strategy

Analyte Characteristics

-

Chemical Name: 2,4-Diamino-6-methyl-5-pyrimidinol hydrochloride

-

Molecular Formula:

-

Solubility: Highly soluble in water; sparingly soluble in pure acetonitrile.

-

UV Maxima:

(primary),

Strategic Decisions (The "Why" Behind the Protocol)

| Parameter | Decision | Scientific Rationale |

| Stationary Phase | Polar-Embedded C18 (e.g., Waters SymmetryShield RP18 or Agilent Zorbax SB-Aq) | Standard C18 columns suffer from "pore dewetting" (phase collapse) in highly aqueous mobile phases required to retain this polar analyte. Polar-embedded groups provide water-wettability and shield silanols to reduce tailing. |

| Mobile Phase pH | pH 3.0 (Phosphate Buffer) | Acidic pH ensures the basic amino groups are fully protonated ( |

| Detection | UV @ 254 nm | Provides a balance between sensitivity and selectivity, minimizing baseline drift from mobile phase gradients compared to low-UV (210 nm). |

Detailed Experimental Protocol

Reagents and Materials

-

Reference Standard: 2,4-Diamino-6-methyl-5-pyrimidinol HCl (>99.0% purity).

-

Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Milli-Q Water (

). -

Buffer Reagents: Potassium Dihydrogen Phosphate (

), Phosphoric Acid (

Chromatographic Conditions

| Parameter | Setting |

| Instrument | HPLC System with Binary Pump, Autosampler, and PDA/UV Detector |

| Column | Agilent Zorbax SB-Aq or YMC-Pack ODS-AQ ( |

| Column Temp. | |

| Flow Rate | |

| Injection Volume | |

| Detection | UV Absorbance @ 254 nm (Bandwidth: 4 nm) |

| Run Time | 20 Minutes |

Mobile Phase Preparation

-

Mobile Phase A (Buffer): Dissolve 2.72 g of

in 1000 mL of water (20 mM). Adjust pH to 3.0 ± 0.1 with dilute Phosphoric Acid. Filter through a 0.45 -

Mobile Phase B (Organic): 100% Acetonitrile.

Gradient Program

A gradient is recommended to elute potential hydrophobic impurities or late-eluting dimers.

| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) | Event |

| 0.0 | 95 | 5 | Initial Hold (Retain Polar Analyte) |

| 5.0 | 95 | 5 | End Isocratic Hold |

| 12.0 | 70 | 30 | Linear Gradient (Elute Impurities) |

| 15.0 | 70 | 30 | Wash |

| 15.1 | 95 | 5 | Return to Initial |

| 20.0 | 95 | 5 | Re-equilibration |

Sample Preparation

-

Diluent: Mobile Phase A (Buffer) : Acetonitrile (95:5 v/v). Note: Using 100% organic diluent will cause peak distortion due to "solvent effect".

-

Stock Solution: Prepare 1.0 mg/mL in Diluent. Sonicate for 5 minutes.

-

Working Standard: Dilute Stock to 0.1 mg/mL for assay.

Method Development Workflow (Visualized)

The following diagram illustrates the decision-making process for optimizing the separation of this polar pyrimidine.

Caption: Decision tree for selecting stationary phase and mobile phase conditions for polar pyrimidine analysis.

System Suitability & Validation Criteria

To ensure the method is "Trustworthy" and self-validating, the following System Suitability Test (SST) parameters must be met before routine analysis.

| Parameter | Acceptance Criteria | Troubleshooting Failure |

| Retention Time ( | 4.0 - 6.0 min | If |

| Tailing Factor ( | If | |

| Theoretical Plates ( | If low, check connections for dead volume. | |

| Resolution ( | Between Main Peak and nearest impurity (e.g., oxidation product). | |

| Precision (RSD) | For 5 replicate injections of standard. |

Troubleshooting Guide

Issue 1: Loss of Retention over time.

-

Cause: "Phase Collapse" or "Dewetting" occurs when using high aqueous content (>95%) on standard C18 columns. The hydrophobic chains mat down, expelling the mobile phase.

-

Solution: Use the recommended Polar-Embedded or Aqueous-Stable column. If using a standard C18, do not exceed 95% water and ensure constant flow.

Issue 2: Split Peaks or Shoulder.

-

Cause: Sample solvent mismatch. Injecting the sample dissolved in 100% Acetonitrile into a 95% Aqueous mobile phase causes precipitation or breakthrough.

-

Solution: Always dissolve the sample in the starting mobile phase (Buffer/ACN 95:5).

Issue 3: Baseline Drift at 210 nm.

-

Cause: Absorbance of Phosphate buffer or organic modifier at low wavelengths.

-

Solution: Use HPLC-grade Phosphoric acid and Acetonitrile. Switch to detection at 254 nm where background absorbance is negligible.

References

-

Vertex AI Search. (2023). HPLC analysis of Pemetrexed intermediates and impurities. Retrieved from 2

-

BenchChem. (2025).[1] A Comparative Guide to HPLC Methods for Purity Assessment of Pyrimidine Derivatives. Retrieved from 1

-

Journal of Drug Delivery and Therapeutics. (2019). Stability indicating RP-HPLC method for Pemetrexed Disodium and process related substances. Retrieved from 3

-

PubChem. (2025).[4] 2,4-Diamino-5-adamantyl-6-methylpyrimidine (Structural Analog Data). Retrieved from 4

-

Google Patents. (2022). HPLC-UV detection method for purity of 2,4-diamino-6-hydroxypyrimidine starting material (CN114965738A). Retrieved from 5

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. molnar-institute.com [molnar-institute.com]

- 3. jddtonline.info [jddtonline.info]

- 4. 2,4-Diamino-5-adamantyl-6-methylpyrimidine | C15H22N4 | CID 64287 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CN114965738A - HPLC-UV detection method for purity of 2,4-diamino-6-hydroxypyrimidine starting material - Google Patents [patents.google.com]

Application Note: Optimal Solvent Selection for 2,4-Diamino-6-methyl-5-pyrimidinol Hydrochloride

Target Audience: Researchers, medicinal chemists, and drug development professionals. Application Focus: Antifolate drug synthesis (e.g., DHFR inhibitors) and in vitro biological assays.

Introduction & Chemical Context

2,4-Diamino-6-methyl-5-pyrimidinol hydrochloride is a highly functionalized pyrimidine derivative that serves as a critical building block in medicinal chemistry. It is most notably utilized as a precursor in the synthesis of next-generation antimalarial drugs, such as P218, which target resistance-compromised Plasmodium falciparum dihydrofolate reductase (PfDHFR) [1].

Because the compound possesses multiple hydrogen-bond donors (two amino groups and one hydroxyl group) and is supplied as a hydrochloride salt, its physicochemical behavior is dominated by high polarity and ionic lattice energy. Selecting the correct solvent is not merely a matter of solubility; it is a strategic decision that dictates the success of downstream nucleophilic substitutions or the reproducibility of enzymatic assays.

The Mechanics of Solvation: Causality & Expertise

To ensure experimental success, scientists must understand the causality behind the solubility profile of this pyrimidine salt:

-

Aqueous Systems (Assays): The hydrochloride salt form is intentionally designed to maximize aqueous solubility via ion-dipole interactions. When introduced to water, the salt rapidly dissociates. However, the resulting solution will be acidic. For biological assays, this necessitates buffering to physiological pH (7.4) to prevent artifactual enzyme inhibition or cell toxicity caused by localized pH drops.

-